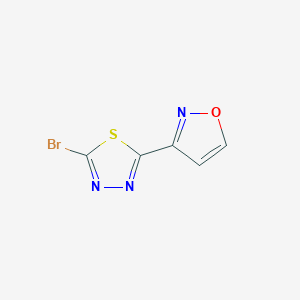![molecular formula C10H8N4O B1445327 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- CAS No. 1186609-84-6](/img/structure/B1445327.png)
1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-
Übersicht
Beschreibung
1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is the first synthesized pyrazoloquinoline .
Synthesis Analysis
The synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- involves several steps. The compound 1 reacts with chloroacetylamide in the presence of K2CO3 to form compound 2. Compound 2 then reacts with hydrazine hydrate under reflux conditions to form a cyclized pyrazolopyridine derivative, compound 3. Compound 3 reacts with ethyl bromoacetate to form the ester derivative of pyrazolopyridine, compound 4. Compound 4 then reacts under different conditions with different primary amines and amino acids to form the title compound .Molecular Structure Analysis
The molecular structure of 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- has been confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors. Its pyrazolo portion is suitable as a hydrogen bond center, and the pyridine is thought to have a π–π stacking interaction with Phe589 .Wissenschaftliche Forschungsanwendungen
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, which include the compound , have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .
Synthesis Methods
Various synthetic strategies and approaches have been developed for 1H-pyrazolo[3,4-b]pyridine derivatives . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .
PPARα Activation
The compound has been studied for its potential as a PPARα agonist . This could provide insight into the design of molecules for treating dyslipidemia .
Development of New Synthesis Processes
A new strategy has been reported to obtain pyrazolopyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline . This research highlights the use of α,β-unsaturated compounds in reactions with N-nucleophiles .
Combinatorial Libraries
The compound can be used to create combinatorial libraries based on the pyrazolo-[3,4-b]pyridine scaffold . The Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds is most often used .
Medicinal Chemistry
The structures of 1H- and 2H-pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Zukünftige Richtungen
Future directions for the research on 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- could involve the exploration of its potential as a key intermediate for the preparation of other compounds . Additionally, the development of new synthesis processes could be a focus, as various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions .
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridines, have been found to have a close resemblance with the purine bases adenine and guanine , suggesting that they might interact with similar biological targets.
Mode of Action
It has been suggested that similar compounds may act as cyclin-dependent kinase (cdk) inhibitors, leading to anticancer activity against various cancer cell lines .
Biochemical Pathways
Given the potential role of similar compounds as cdk inhibitors , it can be inferred that this compound may affect cell cycle regulation and other related pathways.
Result of Action
Based on the potential role of similar compounds as cdk inhibitors , it can be inferred that this compound may inhibit cell proliferation and induce cell cycle arrest, potentially leading to apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-2H-pyrazolo[3,4-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-6-4-7-9(8-2-1-3-15-8)13-14-10(7)12-5-6/h1-5H,11H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYCUGGIZNFKPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C3C=C(C=NC3=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




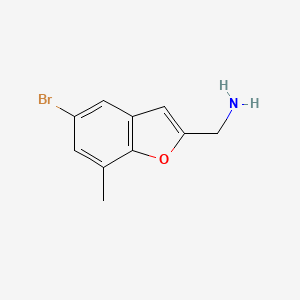
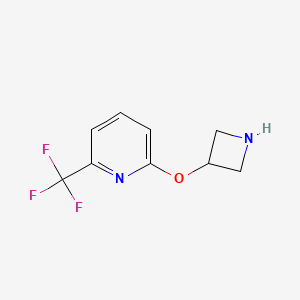
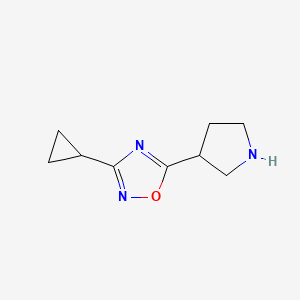
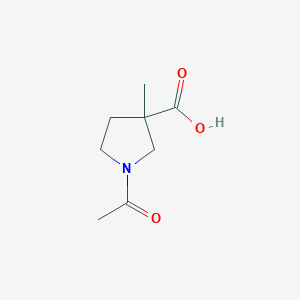
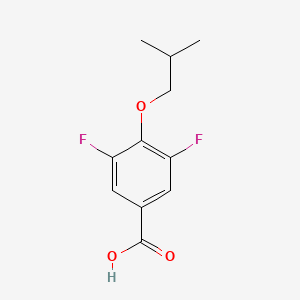

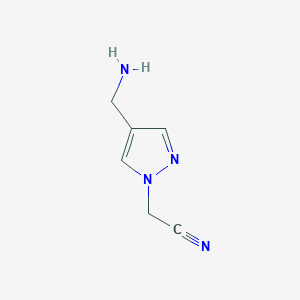

![4-[(3-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B1445262.png)
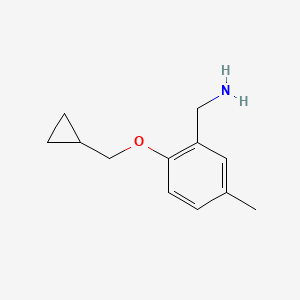
![5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1445265.png)
